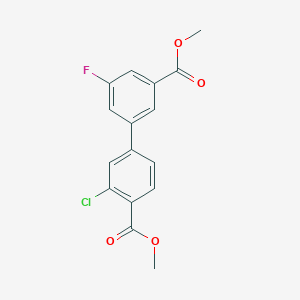

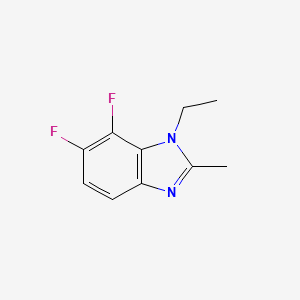

![molecular formula C7H6ClN3 B1427752 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1140241-22-0](/img/structure/B1427752.png)

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Übersicht

Beschreibung

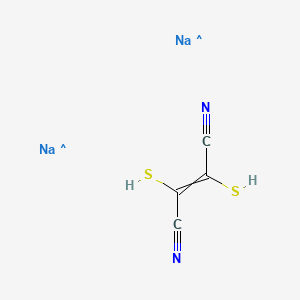

“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 65749-86-2 . It has a molecular weight of 167.6 .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The synthesis of a series of novel compounds based on the fragments of pyrrolo [2,3- d ]pyrimidine and pyrido [2,3- d ]pyrimidine with improved inhibitory effects was realized .Molecular Structure Analysis

The molecular structure of “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is represented by the linear formula: C7H6ClN3 .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” are complex and can lead to a variety of products. For instance, it has been used in the preparation of tyrosine kinase inhibitors .Physical And Chemical Properties Analysis

“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in in vitro studies against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The derivatives can induce apoptosis, a programmed cell death crucial for stopping cancer proliferation .

Molecular Docking and SAR Studies

The structure-activity relationship (SAR) studies of these derivatives provide insights into their interaction with biological targets. Molecular docking studies have revealed that certain derivatives exhibit strong binding affinities to Bcl2 anti-apoptotic protein, which can be a significant step in designing targeted cancer therapies .

Anti-inflammatory Applications

Pyrrolo[3,2-d]pyrimidine derivatives have been identified for their anti-inflammatory properties. They can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes them potential candidates for developing new anti-inflammatory drugs .

Antimicrobial and Antimycobacterial Activity

These compounds have shown effectiveness against bacterial infections by binding to enzymes like DNA gyrase, preventing the breakdown of bacterial DNA. Their ability to bind to RNA polymerase also gives them antimycobacterial activity, which can be useful in treating diseases like tuberculosis .

Diabetes Management

Derivatives of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine have been explored for their role in reducing blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and hyperglycemia .

Synthesis Techniques

The synthesis of these derivatives using microwave techniques represents a robust approach for preparing pyrrolo[3,2-d]pyrimidine derivatives. This method can potentially streamline the production process, making it more efficient for pharmaceutical applications .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” could involve the design and synthesis of more derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . This could lead to the discovery of new compounds with enhanced anti-inflammatory activities and minimum toxicity .

Wirkmechanismus

Target of Action

The primary target of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antimicrobial drugs .

Mode of Action

2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with DNA gyrase, preventing it from breaking down the bacterial DNA . This interaction inhibits the enzyme’s function, disrupting the replication process and leading to bacterial cell death .

Biochemical Pathways

The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating, effectively stopping their growth .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTAXXLTKRHRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744657 | |

| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

1140241-22-0 | |

| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

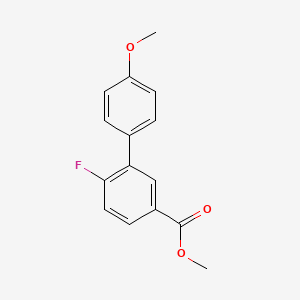

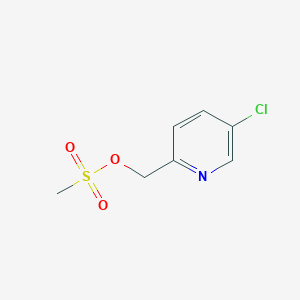

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

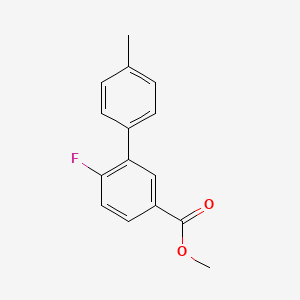

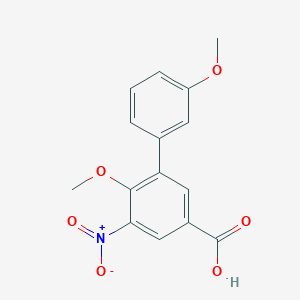

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)

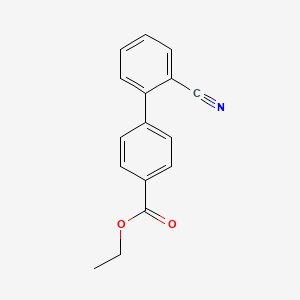

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)